molecular formula C4H2I2N2 B1311670 2,6-Diiodopyrazine CAS No. 58138-79-7

2,6-Diiodopyrazine

Cat. No. B1311670
CAS RN: 58138-79-7
M. Wt: 331.88 g/mol
InChI Key: XDGFMLMNWQGILQ-UHFFFAOYSA-N
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Description

“2,6-Diiodopyrazine” is a chemical compound with the molecular formula C4H2I2N2 . It is a crystalline, pale yellow compound with a molecular weight of 331.88 g/mol. It is also known as diiodopyrazine.


Molecular Structure Analysis

The empirical formula of “2,6-Diiodopyrazine” is C4H2I2N2 . The molecular weight is 331.88 . The SMILES string representation of its structure is Ic1cncc(I)n1 .

Scientific Research Applications

Chemical Synthesis

2,6-Diiodopyrazine is a halogenated heterocycle . It’s used in the field of chemical synthesis, particularly in the synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide (LLM-105), an important energetic material .

Method of Application

The synthesis of LLM-105 involves four steps: cyclisation, acidification, nitration, and N-oxidation . The starting material is N-nitroso-bis-(cyanomethyl)amine .

Results

The improved synthesis method resulted in a total yield of 54% . This method is considered advantageous because the starting material is cheaper and easier to synthesize, the 2,6-diaminopyrazine sulfate salt is stable, and the yield of the nitration reaction is higher .

Natural Products

Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives, including 2,6-Diiodopyrazine, are biologically active compounds . These compounds are found in natural product derivatives .

Pyrrolopyrazine Derivatives

Pyrrolopyrazine, a derivative of pyrazine, has been found to have various biological activities .

Method of Application

The synthesis of pyrrolopyrazine derivatives includes various methods such as cyclization, ring annulation, cycloaddition, direct C-H arylation .

Redox Indicator

2,6-dichlorophenolindophenol (DCPIP), a derivative of pyrazine, is a redox indicator widely used to study electron transfer reactions in biological systems, including in the process of photosynthesis .

Method of Application

DCPIP exists in solution in two forms, “pink” and “blue,” which transform into each other during protonation/deprotonation .

Results

Upon reduction, the DCPIP is discolored .

Pyrazine Natural Product Derivatives

Pyrazine is a six-membered heterocyclic ring containing nitrogen, and many of its derivatives are biologically active compounds . Natural product derivatives containing pyrazine fragments have been reported from 2000 to September 2023 .

Results

Research work shows that pyrazine-modified natural product derivatives have a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, antiparasitic, and antioxidant activities . Many of these derivatives exhibit stronger pharmacodynamic activity and less toxicity than their parent compounds .

1,2,4-Triazolo[4,3-a]pyrazines

1,2,4-Triazolo[4,3-a]pyrazines, a derivative of pyrazine, have been recently reviewed .

Safety And Hazards

When handling “2,6-Diiodopyrazine”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

2,6-diiodopyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2I2N2/c5-3-1-7-2-4(6)8-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDGFMLMNWQGILQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(C=N1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2I2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00451477
Record name 2,6-Diiodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.88 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Diiodopyrazine

CAS RN

58138-79-7
Record name 2,6-Diiodopyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00451477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
N Fuchi, Y Iura, H Kaneko, A Nitta, K Suyama… - Bioorganic & medicinal …, 2012 - Elsevier
We report the discovery and structure–activity relationship of 2,6-disubstituted pyrazines, which are potent and selective CK2 inhibitors. Lead compound 1 was identified, and …
Number of citations: 19 www.sciencedirect.com
A Turck, N Plé, D Dognon, C Harmoy… - Journal of …, 1994 - Wiley Online Library
The metalation of dihalogeno and halogenomethoxypyrazines was performed. The resulting pyrazines were submitted to a cross‐coupling reaction with propargyl alcohol followed, after …
Number of citations: 30 onlinelibrary.wiley.com
T Enoki, J Ohshita, Y Ooyama - Bulletin of the Chemical Society of …, 2018 - journal.csj.jp
The structural isomers of D-π-A-π-D fluorescent dyes 2,5-PD and 2,6-PD which are substituted with two diphenylamine-thienylcarbazole moieties (electron-donating and π-conjugated …
Number of citations: 7 www.journal.csj.jp
D Suzuki, H Abe, T Minami, S Matsumoto… - Chemistry Letters, 2017 - journal.csj.jp
A shape-persistent macrocycle (SPM) consisted of three 2,6-pyridylene and three 2,6-pyrazylene rings alternately linked with acetylene bonds was prepared by Sonogashira reactions. …
Number of citations: 2 www.journal.csj.jp
LJ Street, R Baker, T Book, AJ Reeve… - Journal of medicinal …, 1992 - ACS Publications
The synthesis and cortical muscarinic activityof a novel series of pyrazine-based agonists is described. Quinuclidine and azanorbomane derivatives were prepared either by reaction of …
Number of citations: 49 pubs.acs.org
PA Allway - 1989 - search.proquest.com
Methods of synthesising 6-benzyl-2-pyrazinones were investigated. A low yielding route to 6-benzyloxy-2-(3-methoxyphenylhydroxymethyl) pyrazine, via 2-metallation of 2-benzyloxy-6-…
Number of citations: 0 search.proquest.com
Y Suzuki, J Cluzeau, T Hara, A Hirasawa… - … der Pharmazie: An …, 2008 - Wiley Online Library
Structually related to the known CK2 inhibitors, 2,6‐disubstituted pyrazine and 4,6‐disubstituted pyrimidine derivatives were synthesized and their inhibitory activities toward CK2α and …
Number of citations: 30 onlinelibrary.wiley.com
S Schulz, J Fuhlendorff, H Reichenbach - Tetrahedron, 2004 - Elsevier
Cultures of the myxobacterium Chondromyces crocatus on agar plates were analysed by closed-loop-stripping analysis or solid phase micro extraction. The odour profiles consist …
Number of citations: 123 www.sciencedirect.com
K Imato, T Enoki, K Uenaka… - Beilstein Journal of …, 2019 - beilstein-journals.org
The donor–acceptor–π-conjugated (D–π–) 2 A fluorescent dyes OUY-2, OUK-2 and OUJ-2 with two (diphenylamino) carbazole thiophene units as D (electron-donating group)–π (π-…
Number of citations: 8 www.beilstein-journals.org
K Singh, A Gangrade, S Bhowmick, A Jana… - Frontiers in …, 2018 - frontiersin.org
A unique irregular hexagon was self-assembled using an organic donor clip (bearing terminal pyridyl units) and a complementary organometallic acceptor clip. The resulting …
Number of citations: 9 www.frontiersin.org

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